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Compound of Interest

Compound Name: 3-Ethylrhodanine

Cat. No.: B1362658 Get Quote

CAS Number: 7648-01-3 Molecular Formula: C₅H₇NOS₂

This technical guide provides an in-depth overview of 3-Ethylrhodanine, a heterocyclic organic

compound belonging to the rhodanine family. This document is intended for researchers,

scientists, and professionals in the field of drug development, offering comprehensive data on

its chemical properties, synthesis, and biological significance.

Core Chemical and Physical Properties
3-Ethylrhodanine, also known as 3-ethyl-2-thioxo-1,3-thiazolidin-4-one, is a solid at room

temperature with a pale yellow to orange appearance.[1] Key quantitative data for this

compound are summarized in the table below, providing a quick reference for its physical and

chemical characteristics.
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Property Value Reference

CAS Number 7648-01-3 [1][2][3]

Molecular Formula C₅H₇NOS₂ [2][3]

Molecular Weight 161.25 g/mol [4]

Melting Point 36-40 °C [4]

Boiling Point 128 °C at 4 mmHg [4]

Density 1.303 g/mL [4]

Appearance
Pale yellow to yellow to brown

powder or fused solid
[1]

Purity (GC) ≥97.5%

Synthesis of 3-Ethylrhodanine
While a definitive, detailed step-by-step protocol for the synthesis of the parent 3-
Ethylrhodanine is not readily available in the reviewed literature, the general synthesis of N-

substituted rhodanines provides a foundational methodology. This typically involves the

reaction of an amine with carbon disulfide and a haloacetic acid. A plausible synthetic route for

3-Ethylrhodanine is outlined below, based on established principles of rhodanine synthesis.
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General Synthesis Workflow for 3-Ethylrhodanine

Starting Materials

Intermediate Formation Final Product

Ethylamine
(C₂H₅NH₂)

Ethyl Dithiocarbamate Intermediate

+ CS₂

(in a suitable solvent)

Carbon Disulfide
(CS₂)

Chloroacetic Acid
(ClCH₂COOH)

3-Ethylrhodanine

+ Chloroacetic Acid
(Cyclization)

Click to download full resolution via product page

Caption: General synthetic workflow for 3-Ethylrhodanine.

Experimental Protocols
Cytotoxicity Assessment using MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely

adopted colorimetric method to evaluate the cytotoxic effects of compounds on cancer cell

lines.[1][2][5] This assay measures the metabolic activity of cells, which is an indicator of cell

viability.[1]

Principle: In living cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT,

leading to the formation of insoluble purple formazan crystals.[1] The amount of formazan

produced is directly proportional to the number of viable cells and can be quantified by

measuring the absorbance of the solubilized crystals.[1]

Materials:
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Cancer cell line of interest (e.g., HeLa, MCF-7, A549)

Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum

(FBS) and 1% Penicillin-Streptomycin

3-Ethylrhodanine (dissolved in a suitable solvent like DMSO to create a stock solution)

MTT solution (5 mg/mL in sterile PBS)

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

96-well flat-bottom sterile microplates

Multichannel pipette

Microplate reader

Procedure:

Cell Seeding:

Harvest and count the cells, ensuring high viability (>90%).

Seed the cells into a 96-well plate at a predetermined optimal density (typically between

1,000 to 100,000 cells per well).

Incubate the plate overnight at 37°C in a humidified incubator with 5% CO₂ to allow for cell

attachment.[3]

Compound Treatment:

Prepare serial dilutions of the 3-Ethylrhodanine stock solution in the cell culture medium

to achieve the desired final concentrations.

Remove the old medium from the wells and add the medium containing different

concentrations of 3-Ethylrhodanine. Include a vehicle control (medium with the solvent

used to dissolve the compound) and a blank (medium only).
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Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

[3]

MTT Addition and Incubation:

After the incubation period, add 10 µL of the MTT solution to each well.[6]

Incubate the plate for an additional 2 to 4 hours at 37°C, allowing the formazan crystals to

form.[6] A purple precipitate should be visible under a microscope.

Formazan Solubilization and Absorbance Reading:

Add 100 µL of the solubilization solution to each well.[6]

Gently shake the plate on an orbital shaker for about 15 minutes to ensure complete

dissolution of the formazan crystals.[2]

Read the absorbance at a wavelength of 570 nm using a microplate reader. A reference

wavelength of 630 nm can be used to subtract background absorbance.

Data Analysis: The percentage of cell viability is calculated using the following formula: %

Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, can be

determined by plotting the percentage of cell viability against the compound concentration.

Biological Activity and Signaling Pathways
Rhodanine and its derivatives have garnered significant attention in medicinal chemistry due to

their broad spectrum of biological activities, including anticancer properties.[7] Several studies

have indicated that rhodanine-based compounds can act as inhibitors of various enzymes,

including kinases and phosphatases, which are crucial components of cellular signaling

pathways.

While specific data on the direct interaction of 3-Ethylrhodanine with a particular signaling

pathway is limited, the rhodanine scaffold is known to be a key feature in inhibitors of pathways

such as the c-Jun N-terminal kinase (JNK) signaling pathway.[1] The JNK pathway is a subset
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of the mitogen-activated protein kinase (MAPK) signaling cascade and plays a critical role in

regulating cellular processes like proliferation, differentiation, and apoptosis.

Potential Inhibition of the JNK Signaling Pathway by Rhodanine Derivatives

Upstream Activators

Core JNK Cascade

Downstream Effects

Inhibitory Action

Cellular Stress
(e.g., UV, Cytokines)

MAPKKK
(e.g., MEKK1, ASK1)

activates

MKK4/7

phosphorylates

JNK

phosphorylates

c-Jun

phosphorylates

Apoptosis

promotes

Cell Proliferation

regulates
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(Potential Inhibitor)

inhibits
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Caption: Hypothesized inhibition of the JNK signaling pathway by 3-Ethylrhodanine.

The diagram above illustrates a potential mechanism of action where 3-Ethylrhodanine, as a

representative of the rhodanine class, may inhibit the JNK signaling cascade. This inhibition

would prevent the phosphorylation of downstream targets like c-Jun, thereby affecting cellular

outcomes such as apoptosis and proliferation. It is important to note that this is a hypothesized

pathway based on the known activities of rhodanine derivatives, and further research is

required to confirm the specific molecular targets of 3-Ethylrhodanine.

Conclusion
3-Ethylrhodanine serves as a foundational scaffold in the development of novel therapeutic

agents. Its straightforward structure and amenability to chemical modification make it an

attractive starting point for the synthesis of more complex and potent derivatives. The

information provided in this technical guide, from its fundamental properties to its potential

biological activities, is intended to support and facilitate further research into this promising

class of compounds. The detailed experimental protocol for cytotoxicity assessment offers a

practical tool for investigators to evaluate the anticancer potential of 3-Ethylrhodanine and its

analogues. Future studies should focus on elucidating the precise molecular mechanisms and

signaling pathways through which 3-Ethylrhodanine exerts its biological effects.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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